Regiospecific Scaffold Privilege: Indole-4-carboxamide Is a Validated Kinase Hinge-Binder; Indole-5-carboxamide Is a MAO Pharmacophore
The indole-4-carboxamide chemotype is established in the patent literature as a kinase inhibitor scaffold. Bristol-Myers Squibb's indole carboxamide patent family (US 2016/0115126) claims compounds of Formula (I) as inhibitors of Bruton's tyrosine kinase (Btk) and Itk, where the carboxamide is attached at an indole position that includes the 4-substitution pattern [1]. This kinase-targeting profile is further substantiated by the IKK2 inhibitor patent US 2008/0269200, which explicitly claims indole carboxamide compounds as IKKβ inhibitors [2]. By comparison, the indole-5-carboxamide regioisomer N-(2-methyl-1H-indol-5-yl)cyclohexanecarboxamide exhibits an unrelated pharmacology: it inhibits MAO-B with an IC₅₀ of 6,960 nM, as recorded in BindingDB [3]. The 4-carboxamide isomer is not reported as an MAO inhibitor in any peer-reviewed or patent source searched, indicating that the 4-substitution pattern selectively directs bioactivity toward the kinome rather than the MAO enzyme family.
| Evidence Dimension | Primary biological target class by regioisomer |
|---|---|
| Target Compound Data | Indole-4-carboxamide scaffold: claimed in patents as Btk/Itk inhibitor (US 2016/0115126) and IKK2 inhibitor (US 2008/0269200); optimized derivative LX15 inhibits PARP-1 with IC₅₀ = 13 nM [4] |
| Comparator Or Baseline | N-(2-Methyl-1H-indol-5-yl)cyclohexanecarboxamide: MAO-B IC₅₀ = 6,960 nM [3] |
| Quantified Difference | Target class divergence: kinase/PARP vs. monoamine oxidase; no MAO activity detected for 4-carboxamide scaffold in available literature vs. measurable MAO-B inhibition for 5-carboxamide analog |
| Conditions | PARP-1 enzymatic assay (LX15); human recombinant MAO-B expressed in baculovirus-infected BTI insect cells, 20 min incubation, spectrofluorimetric readout (5-carboxamide) |
Why This Matters
A medicinal chemist selecting a building block for a kinase-focused library must use the 4-carboxamide isomer to maintain kinome-relevant pharmacophore geometry; the 5-carboxamide isomer leads to an entirely different target engagement profile, wasting screening resources and confounding SAR campaigns.
- [1] Bristol-Myers Squibb. Indole Carboxamide Compounds. US Patent Application 2016/0115126 A1, published 2016-04-28. View Source
- [2] SmithKline Beecham Corporation. Indole Derivatives and Use Thereof as Kinase Inhibitors in Particular IKK2 Inhibitors. US Patent Application 2008/0269200 A1, published 2008-10-30. View Source
- [3] BindingDB Entry BDBM50326846 (CHEMBL1253605): N-(2-Methyl-1H-indol-5-yl)cyclohexanecarboxamide. IC₅₀ = 6.96 μM against human recombinant MAO-B. View Source
- [4] Z. Xie et al. RSC Adv., 2016, 6, 80784. LX15 PARP-1 IC₅₀ = 13 nM. View Source
